(4-Methoxynaphthalen-1-yl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone
Overview
Description
(4-Methoxynaphthalen-1-yl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxynaphthalene moiety and a nitro-pyrrolidinylphenyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxynaphthalen-1-yl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone typically involves a multi-step process. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the naphthalene ring.
Coupling Reaction: The final step involves coupling the methoxynaphthalene derivative with the nitro-pyrrolidinylphenyl derivative under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxynaphthalen-1-yl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The methoxy group can be demethylated to yield a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while demethylation of the methoxy group results in a hydroxylated compound.
Scientific Research Applications
(4-Methoxynaphthalen-1-yl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (4-Methoxynaphthalen-1-yl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxynaphthalene moiety may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxynaphthalen-1-yl)-(3-amino-4-pyrrolidin-1-ylphenyl)methanone: Similar structure but with an amino group instead of a nitro group.
(4-Hydroxynaphthalen-1-yl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(4-Methoxynaphthalen-1-yl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(4-methoxynaphthalen-1-yl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-28-21-11-9-18(16-6-2-3-7-17(16)21)22(25)15-8-10-19(20(14-15)24(26)27)23-12-4-5-13-23/h2-3,6-11,14H,4-5,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGPMXHSJOMVBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)N4CCCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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